REACTION_SMILES
|
[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[nH:12][cH:13][cH:14][n:15]2)[cH:9][cH:10]1.[Cl-:35].[H-:1].[H:16][H:17].[Na+:2].[Na+:34].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[c:18]1([P:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([O:26][NH2:27])=[O:28])[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[n:12][cH:13][cH:14][n:15]2[NH2:27])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(-c2ncc[nH]2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NOP(=O)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(-c2nccn2N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |